molecular formula C20H18FNO3 B2529370 1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797271-98-7

1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2529370
CAS No.: 1797271-98-7
M. Wt: 339.366
InChI Key: CEWPTRMJJWHEBS-UHFFFAOYSA-N
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Description

1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a benzofuran moiety and a piperidine ring, which are connected through a spiro linkage. The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The fluorophenyl group is then introduced via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives of the benzofuran moiety.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1’-[2-(4-chlorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one
  • 1’-[2-(4-bromophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one
  • 1’-[2-(4-methylphenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one

Uniqueness

1’-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1'-[2-(4-fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)13-18(23)22-11-9-20(10-12-22)17-4-2-1-3-16(17)19(24)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWPTRMJJWHEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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